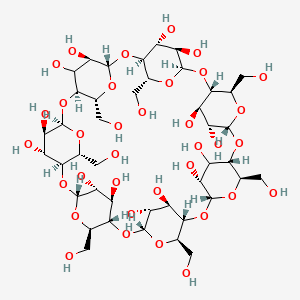

Betadex Sulfobutyl Ether Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulfobutylether-beta-cyclodextrin is a chemically modified derivative of beta-cyclodextrin. It is known for its ability to enhance the solubility and stability of poorly soluble drugs. This compound is widely used as an excipient or formulating agent in pharmaceutical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sulfobutylether-beta-cyclodextrin is synthesized by reacting beta-cyclodextrin with 1,4-butane sultone under basic conditions. The reaction typically involves dissolving beta-cyclodextrin in an aqueous solution of sodium hydroxide, followed by the addition of 1,4-butane sultone. The reaction mixture is then stirred at an elevated temperature until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of sulfobutylether-beta-cyclodextrin follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The final product is purified through filtration and drying processes .

Analyse Des Réactions Chimiques

Types of Reactions

Sulfobutylether-beta-cyclodextrin primarily undergoes inclusion complexation reactions. It forms inclusion complexes with various guest molecules, enhancing their solubility and stability. This compound does not typically undergo oxidation, reduction, or substitution reactions due to its stable chemical structure .

Common Reagents and Conditions

The inclusion complexation reactions of sulfobutylether-beta-cyclodextrin are usually carried out in aqueous solutions at room temperature. Common reagents include the guest molecules that need solubilization, such as poorly soluble drugs .

Major Products Formed

The major products formed from the inclusion complexation reactions are the inclusion complexes themselves. These complexes consist of the guest molecule encapsulated within the hydrophobic cavity of sulfobutylether-beta-cyclodextrin .

Applications De Recherche Scientifique

Mécanisme D'action

The primary mechanism by which sulfobutylether-beta-cyclodextrin exerts its effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, enhancing its solubility and stability. This inclusion complexation improves the bioavailability and efficacy of the guest molecule by protecting it from degradation and facilitating its delivery to the target site .

Comparaison Avec Des Composés Similaires

Similar Compounds

Beta-cyclodextrin: The parent compound of sulfobutylether-beta-cyclodextrin, used for similar solubilizing purposes but with lower efficacy.

Hydroxypropyl-beta-cyclodextrin: Another derivative of beta-cyclodextrin, known for its enhanced solubility and stability properties.

Methyl-beta-cyclodextrin: A methylated derivative of beta-cyclodextrin, used for solubilizing lipophilic compounds.

Uniqueness

Sulfobutylether-beta-cyclodextrin is unique due to its superior solubilizing and stabilizing properties compared to other cyclodextrin derivatives. Its ability to form stable inclusion complexes over a wide range of concentrations makes it highly effective in various applications .

Propriétés

Formule moléculaire |

C42H70O35 |

|---|---|

Poids moléculaire |

1135.0 g/mol |

Nom IUPAC |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18S,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,43R,44R,45R,46R,47R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |

InChI |

InChI=1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18?,19?,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41-,42-/m1/s1 |

Clé InChI |

WHGYBXFWUBPSRW-DLQLNTFASA-N |

SMILES isomérique |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H](C4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H](C7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O |

SMILES canonique |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B11935679.png)

![(18R,24S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B11935680.png)

![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate](/img/structure/B11935690.png)

![heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11935697.png)

![5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B11935721.png)

![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B11935727.png)

![2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid](/img/structure/B11935744.png)

![Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate](/img/structure/B11935758.png)